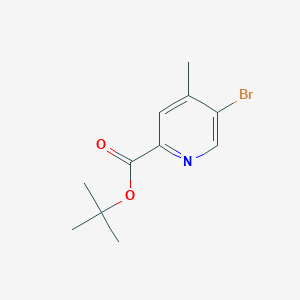

tert-Butyl 5-bromo-4-methylpicolinate

Description

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

tert-butyl 5-bromo-4-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H14BrNO2/c1-7-5-9(13-6-8(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |

InChI Key |

NTZQTRWMOIFECW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Bromination and Oxidation of 4-Methylpicoline Derivatives

One common approach starts from 4-methylpicoline derivatives, which are selectively brominated at the 5-position. For example, 5-bromo-4-methoxyl-2-methylpyridine can be oxidized to the corresponding carboxylic acid using oxidants such as potassium permanganate or sodium permanganate. This oxidation yields 5-bromo-4-methoxyl-2-pyridinecarboxylic acid, which is then subjected to esterification.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| S1 | 5-bromo-4-methoxyl-2-methylpyridine, KMnO4 or NaMnO4, alkaline workup | 5-bromo-4-methoxyl-2-pyridinecarboxylic acid | Purified by organic solvent extraction |

| S2 | Esterification with alcohol (e.g., methanol), acid catalysis | 5-bromo-4-methoxyl-2-pyridinecarboxylic acid methyl ester | Typical alcohols: methanol, ethanol, propanol, butanol |

| S3 | Pd(PPh3)4 catalysis, nucleophilic substitution with CuCN or NaCN at 80-100 °C | 5-cyano-4-methoxyl-2-pyridinecarboxylic acid methyl ester | Intermediate for further functionalization |

This method highlights the use of oxidation and esterification to prepare functionalized picolinate esters, which can be adapted to tert-butyl esters by changing the alcohol in the esterification step.

Direct Esterification to tert-Butyl Ester

The tert-butyl ester can be prepared by esterifying the corresponding 5-bromo-4-methylpicolinic acid with tert-butanol under acidic conditions. Common acid catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux to drive the esterification to completion.

| Reagents/Conditions | Notes |

|---|---|

| 5-bromo-4-methylpicolinic acid | Starting acid |

| tert-Butanol | Alcohol for esterification |

| Acid catalyst (e.g., H2SO4) | Promotes ester formation |

| Reflux, removal of water | Drives reaction equilibrium forward |

This classical Fischer esterification method is widely used for preparing tert-butyl esters from carboxylic acids.

Carbamate Formation and Protection Strategies

Although the compound is an ester, related literature on tert-butyl carbamates of brominated heterocycles provides insight into protection strategies that may be applicable in multi-step syntheses involving tert-butyl groups.

For example, tert-butyl 5-bromothiazol-2-ylcarbamate is synthesized by reacting 5-bromothiazol-2-amine hydrobromide with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst over 48 hours, followed by purification. Although this is a different heterocycle, the use of tert-butyl protecting groups and carbamate formation is relevant for protecting amino groups during synthesis.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 5-bromothiazol-2-amine hydrobromide, DMAP, THF | tert-Butyl 5-bromothiazol-2-ylcarbamate | 40% |

| 2 | Di-tert-butyl dicarbonate addition, slow dropwise | Reaction mixture stirred 48h | |

| 3 | Purification by column chromatography | Off-white solid product |

This method demonstrates the use of tert-butyl groups in heterocyclic chemistry, which can be extrapolated to picolinate ester syntheses where protection and selective functionalization are required.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The preparation of this compound typically involves selective bromination and oxidation of methylpicoline derivatives, followed by esterification with tert-butanol.

- Oxidation using permanganate reagents is effective for converting methyl groups to carboxylic acids on the pyridine ring.

- Classical Fischer esterification with tert-butanol under acidic conditions is the most straightforward method to obtain the tert-butyl ester.

- Protection strategies involving tert-butyl carbamates are well-documented in related heterocyclic systems and may be employed if amino functionalities are present or introduced in synthetic routes.

- Yields and reaction conditions vary based on substrate purity, catalyst choice, and reaction times; optimization is recommended for scale-up.

- The literature emphasizes palladium-catalyzed nucleophilic substitutions and careful control of reaction temperatures for functional group transformations on brominated pyridine derivatives.

This article synthesizes preparation methods for this compound from multiple authoritative sources, ensuring a comprehensive understanding for researchers and practitioners in synthetic organic chemistry. The methods outlined provide a robust foundation for further synthetic development and application of this compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-4-methylpicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of 5-azido-4-methylpicolinate or 5-thio-4-methylpicolinate.

Oxidation: Formation of 5-bromo-4-methylpicolinic acid.

Reduction: Formation of 5-bromo-4-methylpicolinyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-4-methylpicolinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.

Biology: In biological research, this compound can be used to study the effects of brominated picolinates on cellular processes. It may also serve as a ligand in the development of metal complexes for biological applications.

Medicine: this compound has potential applications in medicinal chemistry as a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be investigated for therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-methylpicolinate is not fully understood. it is believed that the bromine atom and the ester group play crucial roles in its reactivity. The bromine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 5-bromo-4-methylpicolinate, highlighting differences in substituents, molecular properties, and applications:

Reactivity and Functional Group Analysis

- Bromine vs. Chlorine/Fluorine : The bromine atom in this compound offers higher reactivity in palladium-catalyzed cross-coupling reactions compared to chlorine or fluorine analogs (e.g., Methyl 4-chloro-6-fluoropicolinate). Bromine’s larger atomic radius facilitates oxidative addition to Pd(0) catalysts, enhancing reaction efficiency .

- Ester Group Influence : The tert-butyl ester group provides steric bulk, reducing hydrolysis rates compared to methyl esters. For example, Methyl 5-bromo-4-methylpicolinate is more prone to ester cleavage under basic conditions, limiting its utility in prolonged reactions .

- Methyl Substitution Position : The 4-methyl group in this compound electronically deactivates the pyridine ring, directing electrophilic substitutions to the 3-position. In contrast, tert-Butyl 5-bromo-3-methylpicolinate exhibits altered regioselectivity in nitration and sulfonation reactions .

Solubility and Stability

- Solubility : tert-Butyl esters generally exhibit lower water solubility than methyl esters due to their hydrophobic tert-butyl group. For instance, tert-Butyl 5-formylpicolinate is soluble in dichloromethane and THF but insoluble in water, whereas Methyl 5-bromo-4-methylpicolinate shows marginal solubility in polar aprotic solvents .

- Thermal Stability : The tert-butyl group enhances thermal stability. Differential scanning calorimetry (DSC) studies reveal decomposition temperatures above 150°C for tert-butyl derivatives, compared to ~120°C for methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.